molecular formula C10H13ClFNO5S B13448846 2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride CAS No. 2913243-96-4

2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride

Cat. No.: B13448846
CAS No.: 2913243-96-4
M. Wt: 313.73 g/mol
InChI Key: UXRSDEJVIXJIKL-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorosulfonyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-(fluorosulfonyl)-4-methoxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Amino-3-(fluorosulfonyl)-2’-hydroxybenzanilide
  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2913243-96-4

Molecular Formula

C10H13ClFNO5S

Molecular Weight

313.73 g/mol

IUPAC Name

2-amino-3-(3-fluorosulfonyl-4-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO5S.ClH/c1-17-8-3-2-6(4-7(12)10(13)14)5-9(8)18(11,15)16;/h2-3,5,7H,4,12H2,1H3,(H,13,14);1H

InChI Key

UXRSDEJVIXJIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)S(=O)(=O)F.Cl

Origin of Product

United States

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